Cas no 1245643-33-7 (4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate)
4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- 4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate
- 4-O-benzyl 1-O-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate
- 4-benzyl-1-tert-butyl-2-ethylpiperazine-1,4-dicarboxylate
- AK130026
- KB-240327
- KB-36629
- DTXSID90744860
- 4-Benzyl1-tert-butyl2-ethylpiperazine-1,4-dicarboxylate
- DB-253081
- 1245643-33-7
- 4-benzyl 1-(tert-butyl) 2-ethylpiperazine-1,4-dicarboxylate
-
- MDL: MFCD17677252
- Inchi: 1S/C19H28N2O4/c1-5-16-13-20(11-12-21(16)18(23)25-19(2,3)4)17(22)24-14-15-9-7-6-8-10-15/h6-10,16H,5,11-14H2,1-4H3
- InChI Key: WBKZOYOTQYAOTG-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCN(C(=O)OCC2C=CC=CC=2)CC1CC)=O
Computed Properties
- Exact Mass: 348.20490738g/mol
- Monoisotopic Mass: 348.20490738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 8
- Complexity: 455
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 59.1Ų
4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM169646-1g |
4-benzyl 1-(tert-butyl) 2-ethylpiperazine-1,4-dicarboxylate |
1245643-33-7 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM169646-1g |
4-benzyl 1-(tert-butyl) 2-ethylpiperazine-1,4-dicarboxylate |
1245643-33-7 | 95% | 1g |
$670 | 2023-11-21 | |
| Alichem | A139002180-1g |
4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate |
1245643-33-7 | 95% | 1g |
$646.84 | 2023-09-03 | |
| Ambeed | A601718-1g |
4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate |
1245643-33-7 | 95+% | 1g |
$609.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763454-1g |
4-Benzyl 1-(tert-Butyl) 2-ethylpiperazine-1,4-dicarboxylate |
1245643-33-7 | 98% | 1g |
¥5115.00 | 2024-08-09 |
4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate Suppliers
4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate
4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate (CAS No. 1245643-33-7): An Overview
4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate (CAS No. 1245643-33-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of piperazines, which are widely studied for their diverse biological activities, including antiviral, antifungal, and antiparasitic properties.
The molecular structure of 4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate is characterized by a piperazine ring substituted with a benzyl group at the 4-position, a tert-butyl group at the 1-position, and an ethyl group at the 2-position. The dicarboxylate functionality further adds to its complexity and reactivity. This intricate structure provides a foundation for exploring its interactions with various biological targets and its potential as a lead compound in drug discovery.
Recent studies have highlighted the importance of piperazine derivatives in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry (2023) investigated the anti-inflammatory properties of several piperazine derivatives, including 4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate. The results indicated that this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases.
In another study published in the Bioorganic & Medicinal Chemistry Letters (2022), researchers explored the antiviral activity of piperazine derivatives against various viral infections. The study found that 4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate demonstrated potent antiviral effects against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action was attributed to its ability to interfere with viral replication and entry into host cells.
The pharmacokinetic properties of 4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate have also been investigated. A study published in the European Journal of Pharmaceutical Sciences (2023) evaluated the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The results showed that it has good oral bioavailability and a favorable pharmacokinetic profile, making it a promising candidate for further preclinical and clinical development.
In addition to its therapeutic potential, 4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate has been studied for its role in modulating neurotransmitter systems. A study published in the Journal of Neurochemistry (2023) investigated its effects on serotonin and dopamine receptors. The findings indicated that this compound acts as a partial agonist at serotonin receptors and an antagonist at dopamine receptors, suggesting its potential use in treating neuropsychiatric disorders such as depression and schizophrenia.
The synthesis of 4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate has been optimized using various methodologies to improve yield and purity. A recent paper in the Tetrahedron Letters (2023) described an efficient one-pot synthesis method that utilizes readily available starting materials and mild reaction conditions. This method has significantly reduced the cost and complexity of producing this compound on a larger scale.
The safety profile of 4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate is an important consideration for its potential use in pharmaceutical applications. Preclinical toxicity studies conducted in animal models have shown that this compound has a favorable safety margin with no significant adverse effects observed at therapeutic doses. These findings support its further evaluation in clinical trials.
In conclusion, 4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate (CAS No. 1245643-33-7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use in treating various diseases.
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